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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the optimal use of SBFI-
AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester), a ratiometric fluorescent
indicator for measuring intracellular sodium concentrations. Adherence to these protocols will
enable researchers to obtain accurate and reproducible results in various cell types and
experimental setups.

Introduction to SBFI-AM

SBFI-AM is a cell-permeant dye that is widely used to measure changes in intracellular sodium
concentration ([Na*]i). Once inside the cell, non-fluorescent SBFI-AM is hydrolyzed by
intracellular esterases into its active, fluorescent form, SBFI. SBFI is a ratiometric indicator,
meaning its fluorescence emission intensity changes with [Na*]i at two different excitation
wavelengths (typically 340 nm and 380 nm), while the emission is monitored at a single
wavelength (around 505 nm).[1] The ratio of the fluorescence intensities at the two excitation
wavelengths is directly proportional to the intracellular sodium concentration, providing a
gquantitative measurement that is less susceptible to variations in dye concentration, cell
thickness, and photobleaching.[1]

Optimizing SBFI-AM Concentration for Cell Staining

The optimal concentration of SBFI-AM for cell staining is a critical parameter that can vary
significantly depending on the cell type and experimental conditions. Insufficient dye
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concentration will result in a low signal-to-noise ratio, while excessive concentrations can lead

to cytotoxicity and compartmentalization of the dye within organelles. The following tables

provide recommended starting concentrations and loading conditions for various cell types

based on published literature. It is highly recommended to perform a concentration titration to

determine the optimal concentration for your specific cell line and experimental setup.

Table 1: Recommended SBFI-AM Loading Concentrations for Different Cell Types

SBFI-AM )
) Incubation Temperature
Cell Type Concentration . . Reference(s)
Time (minutes) (°C)
(M)
Neonatal Rat Room
. 5 90 [21[3]
Cardiomyocytes Temperature
Rat and Rabbit
Cardiac 10 120 Not Specified [4]
Myocytes
Not specified for
Spinal Cord loading, used in ) -
o Not Applicable Not Specified
Astrocytes calibration
solutions
General Room
Recommendatio 5-10 40 - 240 Temperature or

n

37

Table 2: SBFI-AM Concentration and its Effect on Fluorescence and Viability (Hypothetical

Data for lllustrative Purposes)
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SBFI-AM Mean Fluorescence

Cell Line . . Cell Viability (%)
Concentration (uM) Ratio (340/380 nm)
HelLa 1 0.85 98
Hela 5 1.52 95
HelLa 10 2.10 85
HelLa 20 2.25 60
CHO 1 0.79 99
CHO 5 1.45 96
CHO 10 2.01 88
CHO 20 2.15 65
HEK?293 1 0.91 97
HEK293 5 1.65 94
HEK?293 10 2.30 82
HEK?293 20 241 55

Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend. Actual
values will vary depending on the specific experimental conditions.

Experimental Protocols

Reagent Preparation
SBFI-AM Stock Solution (1-10 mM):

» Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

e For example, to make a 1 mM stock solution, dissolve 1.13 mg of SBFI-AM (MW ~1127
g/mol ) in 1 mL of DMSO.

¢ Aliguot the stock solution into small volumes and store at -20°C, protected from light and
moisture. Avoid repeated freeze-thaw cycles.
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Pluronic F-127 Stock Solution (20% w/v in DMSO):

e Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of SBFI-AM in agueous
media.

e Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming.
o Store at room temperature.
Probenecid Stock Solution (100 mM):

» Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified
SBFI from the cells.

» Dissolve 285 mg of probenecid in 10 mL of a suitable buffer (e.g., Hanks' Balanced Salt
Solution, HBSS) and 100 pL of 1 M NaOH. Adjust the pH to 7.4.

e Store at 4°C.

Protocol 1: Cell Staining and Measurement using
Fluorescence Microscopy

This protocol is suitable for imaging intracellular sodium dynamics in adherent cells.
Materials:

e Cells cultured on glass-bottom dishes or coverslips

e SBFI-AM stock solution

e Pluronic F-127 stock solution

e Probenecid stock solution (optional)

e Physiological saline solution (e.g., HBSS or Tyrode's solution)

¢ Fluorescence microscope equipped with excitation filters for 340 nm and 380 nm, and an
emission filter for 505 nm.
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Procedure:
o Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
e Loading Solution Preparation:

o For a final SBFI-AM concentration of 5 uM, dilute the 1 mM SBFI-AM stock solution 1:200
in physiological saline.

o To aid in dye loading, pre-mix the SBFI-AM stock solution with an equal volume of 20%
Pluronic F-127 before diluting in the saline. The final concentration of Pluronic F-127
should be around 0.02-0.04%.

o If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
e Cell Loading:
o Remove the culture medium from the cells and wash once with physiological saline.

o Add the loading solution to the cells and incubate for 45-120 minutes at room temperature
or 37°C, protected from light. The optimal loading time should be determined empirically.

e Washing:

o Remove the loading solution and wash the cells 2-3 times with physiological saline to
remove extracellular dye.

o If using probenecid, it can be included in the final wash and imaging buffer to prevent dye
leakage.

e Imaging:
o Mount the coverslip or dish on the microscope stage.

o Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at
505 nm.
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o Record the fluorescence intensity at each excitation wavelength. The ratio of the
intensities (Fsao/F3s0) is used to determine the intracellular sodium concentration.

 Calibration (Optional but Recommended):

o To obtain quantitative [Na*]i values, an in situ calibration should be performed at the end
of each experiment.

o This typically involves permeabilizing the cell membrane to Na* using ionophores (e.g.,
gramicidin and monensin) in calibration solutions with known sodium concentrations.

Protocol 2: Cell Staining and Measurement using a
Microplate Reader

This protocol is suitable for high-throughput screening of changes in intracellular sodium in a
96-well or 384-well plate format.

Materials:

Cells cultured in a black-walled, clear-bottom microplate
e SBFI-AM stock solution

e Pluronic F-127 stock solution

» Probenecid stock solution

¢ Physiological saline solution (e.g., HBSS)

» Fluorescence microplate reader with excitation filters for 340 nm and 380 nm, and an
emission filter for 505 nm.

Procedure:

o Cell Plating: Seed cells in a microplate at a density that will result in a confluent monolayer
on the day of the experiment.

o Loading Solution Preparation: Prepare the loading solution as described in Protocol 1.
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e Cell Loading:

o Remove the culture medium.

o Add the loading solution to each well (e.g., 100 pL for a 96-well plate).

o Incubate for 60-90 minutes at room temperature, protected from light.
e Washing:

o Remove the loading solution.

o Wash each well twice with physiological saline containing probenecid.
e Measurement:

o Place the microplate in the plate reader.

o Set the instrument to read the fluorescence intensity at an emission wavelength of 505
nm, with sequential excitation at 340 nm and 380 nm.

o The ratio of the fluorescence intensities (Fsao/F3s0) is calculated for each well.
o Data Analysis:

o Subtract the background fluorescence from wells containing no cells.

o Calculate the 340/380 nm fluorescence ratio for each sample.

o Changes in this ratio reflect changes in intracellular sodium concentration. For quantitative
measurements, an in situ calibration is required.

Visualization of Signhaling Pathways and Workflows
Intracellular Sodium Homeostasis Signaling Pathway

The maintenance of a low intracellular sodium concentration is crucial for numerous cellular
functions, including the maintenance of membrane potential, secondary active transport, and
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intracellular pH regulation. This is achieved through a coordinated action of various ion
transporters and channels.
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Caption: Key transporters and channels involved in maintaining intracellular sodium
homeostasis.

Experimental Workflow for SBFI-AM Staining

The following diagram illustrates the general workflow for staining cells with SBFI-AM and
subsequent measurement.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b154809?utm_src=pdf-body-img
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Cell Seeding

:

2. Prepare Loading Solution
(SBFI-AM, Pluronic F-127, Buffer)

:

3. Cell Loading
(Incubate with dye)

:

4. Wash Cells
(Remove extracellular dye)

:

5. Measurement

Imaging High-Throughput

Fluorescence Microscopy Microplate Reader

6. Data Analysis
(Calculate 340/380 ratio)

:

7. In Situ Calibration
(Optional)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b154809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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